molecular formula C24H37Na3O10S2 B1210475 Acido ursulcolico [Italian] CAS No. 89232-83-7

Acido ursulcolico [Italian]

Cat. No.: B1210475
CAS No.: 89232-83-7
M. Wt: 618.6 g/mol
InChI Key: GRNVFQGDTHVNHO-DBQNOVHGSA-K
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Description

Acido ursulcolico, known in English as ursodeoxycholic acid, is a secondary bile acid produced in humans and other species through the metabolism of intestinal bacteria. It is synthesized in the liver in some species and was first identified in the bile of bears from the genus Ursus, which is the origin of its name . Ursodeoxycholic acid is used to treat or prevent several diseases of the liver or bile ducts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through the epimerization of chenodeoxycholic acid. The process involves the use of catalysts and specific reaction conditions to achieve the desired stereochemistry . The synthetic route typically includes the following steps:

    Epimerization: Chenodeoxycholic acid is treated with a base to induce epimerization at the 7-position, converting it to ursodeoxycholic acid.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity ursodeoxycholic acid.

Industrial Production Methods: Industrial production of ursodeoxycholic acid involves large-scale synthesis using similar principles as the laboratory methods but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including:

    Oxidation: Ursodeoxycholic acid can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups on the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

    Substitution Reagents: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of ursodeoxycholic acid, and substituted compounds with different functional groups .

Scientific Research Applications

Ursodeoxycholic acid has a wide range of scientific research applications:

Properties

IUPAC Name

trisodium;(4R)-4-[(3R,5S,10S,13R,17R)-10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S2.3Na/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32;;;/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3/t14-,15+,16-,17-,18?,19?,20?,22?,23+,24-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNVFQGDTHVNHO-AZCDSPEWSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C(C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37Na3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601008730
Record name Trisodium 3,7-bis(sulfonatooxy)cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89232-83-7
Record name Trisodium 3,7-bis(sulfonatooxy)cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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